molecular formula C17H19ClIN3 B2543347 {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide CAS No. 6188-42-7

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide

Cat. No.: B2543347
CAS No.: 6188-42-7
M. Wt: 427.71
InChI Key: OBKLRYJUJOREBA-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide typically involves the reaction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with trimethylamine and subsequent iodination. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as altered gene expression, changes in cellular metabolism, and modulation of immune responses.

Properties

IUPAC Name

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN3.HI/c1-21(2,3)12-15-17(13-7-9-14(18)10-8-13)19-16-6-4-5-11-20(15)16;/h4-11H,12H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLRYJUJOREBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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